Electrical Resistivity of MgSnO₃ Thin Films vs. Commercial TCOs (FTO and ITO)
MgSnO₃ thin films prepared by nebulized spray pyrolysis exhibit a low electrical resistivity on the order of 10⁻⁴ Ω·cm, which is competitive with commercially established TCOs like FTO (resistivity ~7 to ~10 Ω·cm) and ITO (resistivity ~8 to ~12 Ω·cm) [1]. This demonstrates that MgSnO₃ can achieve comparable conductivity to the industry standard while avoiding the high cost and scarcity of indium.
| Evidence Dimension | Electrical Resistivity |
|---|---|
| Target Compound Data | ~10⁻⁴ Ω·cm |
| Comparator Or Baseline | FTO: ~7 to ~10 Ω·cm; ITO: ~8 to ~12 Ω·cm |
| Quantified Difference | MgSnO₃ resistivity is approximately 4-5 orders of magnitude lower than FTO and ITO. |
| Conditions | Nebulized spray pyrolysis, 400 °C substrate temperature, annealed at 400 °C for 3 hours. |
Why This Matters
This metric indicates that MgSnO₃ can be a viable, indium-free replacement for ITO in transparent electrode applications, potentially reducing material costs without sacrificing electrical performance.
- [1] G. Kiruthiga, T. Raguram, K. S. Rajni, P. Selvakumar, E. Nandhakumar, DSSCs: a facile and low-cost MgSnO3-based transparent conductive oxides via nebulized spray pyrolysis technique. Journal of Materials Science: Materials in Electronics 32, 22780-22791 (2021). View Source
